1-Adamantaneethylsulfonamide

Description

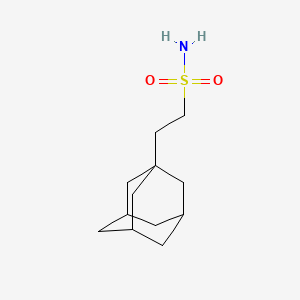

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLOGJHFNSMGRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735085 |

Source

|

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283719-69-6 |

Source

|

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Adamantaneethylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 1-adamantaneethylsulfonamide, a molecule of interest in medicinal chemistry due to the unique physicochemical properties imparted by the adamantane moiety. The synthesis involves a two-stage process: the preparation of the key intermediate, 1-adamantaneethanamine, followed by its sulfonylation to yield the target compound. This document outlines the reaction mechanisms, experimental protocols, and relevant data.

Synthesis Pathway Overview

The synthesis of 1-adamantaneethylsulfonamide can be achieved through a two-step sequence starting from the commercially available 1-adamantaneacetic acid.

Step 1: Synthesis of 1-Adamantaneethanamine

This step involves the conversion of 1-adamantaneacetic acid to 1-adamantaneethanamine. A reliable method for this transformation is the conversion of the carboxylic acid to an amide, followed by reduction.

-

1a: Acid Chloride Formation: 1-Adamantaneacetic acid is first converted to its more reactive acid chloride derivative, 1-adamantaneacetyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).

-

1b: Amidation: The resulting 1-adamantaneacetyl chloride is then reacted with ammonia to form 1-adamantaneacetamide.

-

1c: Reduction: Finally, the amide is reduced to the corresponding amine, 1-adamantaneethanamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Step 2: Sulfonylation of 1-Adamantaneethanamine

The final step is the sulfonylation of 1-adamantaneethanamine with ethanesulfonyl chloride in the presence of a base to form the desired 1-adamantaneethylsulfonamide.

Reaction Mechanisms

2.1. Mechanism of Amide Formation from Acid Chloride

The reaction of 1-adamantaneacetyl chloride with ammonia proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A second molecule of ammonia then deprotonates the nitrogen atom to yield the neutral amide and an ammonium chloride salt.

2.2. Mechanism of Sulfonamide Formation

The sulfonylation of 1-adamantaneethanamine with ethanesulfonyl chloride follows a nucleophilic substitution mechanism at the sulfur atom. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a protonated sulfonamide. A base, such as pyridine or triethylamine, is used to neutralize the generated hydrochloric acid and deprotonate the nitrogen, yielding the final 1-adamantaneethylsulfonamide.

Experimental Protocols

3.1. Synthesis of 1-Adamantaneethanamine

This procedure is adapted from established methods for the conversion of carboxylic acids to amines.

Materials:

-

1-Adamantaneacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Ammonia (gas or concentrated aqueous solution)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of 1-Adamantaneacetyl chloride: In a round-bottom flask, a mixture of 1-adamantaneacetic acid (e.g., 15 g) and thionyl chloride (e.g., 40 ml) is allowed to stand at room temperature for 16 hours. The excess thionyl chloride is then removed by evaporation under reduced pressure at 60°C to yield 1-adamantaneacetyl chloride as an oil.[1]

-

Preparation of 1-Adamantaneacetamide: The crude 1-adamantaneacetyl chloride is dissolved in anhydrous diethyl ether (e.g., 800 ml). Ammonia gas is then bubbled through the solution until saturation. Alternatively, a concentrated aqueous solution of ammonia can be added dropwise with vigorous stirring at 0°C. The resulting precipitate of 1-adamantaneacetamide is collected by filtration, washed with water, and dried.[1]

-

Reduction to 1-Adamantaneethanamine: To a suspension of lithium aluminum hydride (e.g., 3 g) in anhydrous tetrahydrofuran (e.g., 500 ml) at 0°C, a solution of 1-adamantaneacetamide (e.g., 12.8 g) in anhydrous THF is added dropwise. The mixture is then refluxed for 5 minutes. After cooling to 5°C, a saturated aqueous solution of sodium sulfate is added dropwise to quench the excess LiAlH₄. The resulting solids are filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield 2-(adamant-1-yl)ethylamine, which can be further purified by distillation.[1]

3.2. Synthesis of 1-Adamantaneethylsulfonamide

This is a general protocol for the sulfonylation of a primary amine.

Materials:

-

1-Adamantaneethanamine

-

Ethanesulfonyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or triethylamine

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-adamantaneethanamine (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add ethanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Reactants and Products for the Synthesis of 1-Adamantaneethanamine

| Step | Starting Material | Reagents | Product | Molar Mass ( g/mol ) |

| 1a | 1-Adamantaneacetic acid | Thionyl chloride (SOCl₂) | 1-Adamantaneacetyl chloride | 212.72 |

| 1b | 1-Adamantaneacetyl chloride | Ammonia (NH₃) | 1-Adamantaneacetamide | 193.28 |

| 1c | 1-Adamantaneacetamide | Lithium aluminum hydride (LiAlH₄) | 1-Adamantaneethanamine | 179.30 |

Table 2: Reaction Conditions and Expected Yields (Hypothetical)

| Reaction Step | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Acid Chloride Formation | Neat | Room Temperature | 16 | >90 |

| Amidation | Diethyl ether | 0 to Room Temperature | 2-4 | 80-90 |

| Amide Reduction | Tetrahydrofuran | Reflux | 0.5-1 | 70-85 |

| Sulfonylation | Dichloromethane | 0 to Room Temperature | 12-24 | 75-90 |

Note: Expected yields are estimates based on similar reactions and should be optimized experimentally.

Visualizations

References

An In-depth Technical Guide on the Physicochemical Properties of N-(adamantan-1-yl)benzenesulfonamide

Initial Note: Information regarding the specific compound "1-Adamantaneethylsulfonamide" is not available in the public domain. Therefore, this guide will focus on a closely related and well-characterized compound, N-(adamantan-1-yl)benzenesulfonamide , to provide a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this class of molecules for researchers, scientists, and drug development professionals.

Introduction

N-(adamantan-1-yl)benzenesulfonamide is a synthetic organic compound that incorporates a bulky, lipophilic adamantane cage structure linked to a benzenesulfonamide moiety. The adamantane group is a well-known pharmacophore that can enhance the metabolic stability and membrane permeability of drug candidates. The sulfonamide group is a key functional group in a wide range of therapeutic agents, known for its ability to interact with various biological targets. This technical guide provides a detailed summary of the known physicochemical properties, a representative synthesis protocol, and an exploration of the potential biological activities of N-(adamantan-1-yl)benzenesulfonamide and related compounds.

Physicochemical Properties

The physicochemical properties of N-(adamantan-1-yl)benzenesulfonamide are crucial for understanding its behavior in biological systems. The available data, including computed and experimental values, are summarized below.

Table 1: General Physicochemical Properties of N-(adamantan-1-yl)benzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₂S | PubChem[1] |

| Molecular Weight | 291.4 g/mol | PubChem[1] |

| IUPAC Name | N-(1-adamantyl)benzenesulfonamide | PubChem[1] |

| XLogP3-AA (Computed) | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Table 2: Crystallographic Data for N-(adamantan-1-yl)benzenesulfonamide

| Parameter | Value | Source |

| Crystal System | Orthorhombic | Perlovich et al., 2015 |

| Space Group | Pca2₁ | Perlovich et al., 2015 |

| Unit Cell Dimensions | a = 11.977 Å, b = 10.516 Å, c = 11.290 Å | Perlovich et al., 2015 |

| Volume | 1421.9 ų | Perlovich et al., 2015 |

Table 3: Thermodynamic Properties of N-(adamantan-1-yl)benzenesulfonamide

| Property | Value | Source |

| Melting Point | 436.5 ± 0.5 K (163.35 °C) | Perlovich et al., 2016[2] |

| Enthalpy of Fusion (ΔHfus) | 27.9 ± 1.1 kJ/mol | Perlovich et al., 2016[2] |

| Entropy of Fusion (ΔSfus) | 63.9 ± 2.5 J/mol·K | Perlovich et al., 2016[2] |

| Sublimation Enthalpy (ΔHsub) | 140.2 ± 1.8 kJ/mol | Perlovich et al., 2016[2] |

Experimental Protocols

Synthesis of N-(adamantan-1-yl)benzenesulfonamide

A representative synthesis for N-(adamantan-1-yl)benzenesulfonamide involves the reaction of 1-aminoadamantane with benzenesulfonyl chloride in the presence of a base. A general procedure is outlined below, based on common synthetic methods for sulfonamides.

Materials:

-

1-Aminoadamantane hydrochloride

-

Benzenesulfonyl chloride

-

Triethylamine or pyridine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1-aminoadamantane hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) and stir at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-(adamantan-1-yl)benzenesulfonamide.

Characterization Methods

The synthesized N-(adamantan-1-yl)benzenesulfonamide can be characterized using various analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the N-H and S=O stretches of the sulfonamide group.

-

X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.[3]

-

Differential Scanning Calorimetry (DSC): DSC is utilized to determine the melting point and enthalpy of fusion of the compound.[2]

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-(adamantan-1-yl)benzenesulfonamide.

Characterization Logic

The following diagram outlines the logical flow for the characterization of the synthesized compound.

Potential Biological Signaling Pathway

While the specific biological activity of N-(adamantan-1-yl)benzenesulfonamide is not well-documented, related adamantane sulfonamides have been investigated as inhibitors of the Nav1.8 sodium channel, which is a key target in pain signaling.[4][5] The following diagram illustrates a simplified representation of the Nav1.8 signaling pathway in nociceptive neurons and the potential point of inhibition by an adamantane sulfonamide.

Conclusion

N-(adamantan-1-yl)benzenesulfonamide is a well-characterized compound with defined physicochemical, crystallographic, and thermodynamic properties. Its synthesis is achievable through standard organic chemistry methods. While its specific biological activity requires further investigation, the structural motifs present in the molecule suggest potential for biological activity, possibly as an ion channel modulator, drawing parallels to other adamantane-containing compounds. This guide provides a foundational understanding of this molecule for researchers interested in the development of novel therapeutics incorporating the adamantane scaffold.

References

- 1. N-(adamantan-1-yl)benzenesulfonamide | C16H21NO2S | CID 3615442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Identification of N-(((1S,3R,5S)-adamantan-1-yl)methyl)-3-((4-chlorophenyl)sulfonyl)benzenesulfonamide as novel Nav1.8 inhibitor with analgesic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of Novel Adamantane Sulfonamides: A Technical Guide

Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, valued for its rigid, lipophilic structure that can enhance the pharmacokinetic properties of drug candidates.[1] When incorporated into sulfonamide derivatives, this moiety gives rise to compounds with a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3][4] The precise structural confirmation of these novel molecules is paramount for establishing structure-activity relationships and ensuring desired therapeutic effects. This guide provides an in-depth overview of the primary spectroscopic techniques used for the characterization of novel adamantane sulfonamides, complete with representative data, detailed experimental protocols, and logical workflows for researchers, scientists, and drug development professionals.

Core Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of a novel compound's structure relies on the synergistic use of several analytical methods. For adamantane sulfonamides, the most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most potent tool for determining the detailed molecular structure of adamantane compounds in solution.[5] It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

-

¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms in a molecule. The characteristic cage-like structure of adamantane gives rise to distinct signals, which become more complex and informative upon substitution with a sulfonamide group.[5] Chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) reveal the connectivity between neighboring protons.

-

¹³C NMR (Carbon NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the adamantane and sulfonamide moieties produces a distinct signal, allowing for a complete carbon framework assignment.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[5] For adamantane sulfonamides, IR is crucial for confirming the presence of the key sulfonamide group (SO₂-NH) through its characteristic stretching vibrations.[6][7] It also identifies the aliphatic C-H stretches of the adamantane cage and any aromatic C-H or C=C bonds from the sulfonyl group's aryl substituent.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns.[9] Upon ionization, adamantane derivatives can undergo characteristic fragmentation, and analyzing the mass-to-charge ratio (m/z) of these fragments helps to confirm the core structure and the nature of its substituents.[9][10]

Data Presentation and Interpretation

To illustrate the application of these techniques, this section presents representative spectroscopic data for a hypothetical novel compound: N-(adamantan-1-yl)-4-methylbenzenesulfonamide .

Table 1: Representative ¹H NMR Spectroscopic Data

(Solvent: DMSO-d₆, Frequency: 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.15 | s | 1H | SO₂NH |

| 7.65 | d, J=8.1 Hz | 2H | Ar-H (ortho to SO₂) |

| 7.30 | d, J=8.1 Hz | 2H | Ar-H (ortho to CH₃) |

| 2.40 | s | 3H | Ar-CH₃ |

| 2.05 | br s | 3H | Adamantane-CH (bridgehead) |

| 1.80 | br s | 6H | Adamantane-CH₂ (adjacent to C-NH) |

| 1.65 | br s | 6H | Adamantane-CH₂ (distal) |

Data synthesized from typical values found in literature.[2][11]

Table 2: Representative ¹³C NMR Spectroscopic Data

(Solvent: DMSO-d₆, Frequency: 150 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 143.0 | Ar-C (para to SO₂) |

| 138.5 | Ar-C (ipso to SO₂) |

| 129.5 | Ar-CH (ortho to CH₃) |

| 126.8 | Ar-CH (ortho to SO₂) |

| 53.5 | Adamantane-C -NH |

| 41.5 | Adamantane-CH₂ |

| 36.0 | Adamantane-CH₂ |

| 29.5 | Adamantane-CH (bridgehead) |

| 21.0 | Ar-CH₃ |

Data synthesized from typical values found in literature.[2][12]

Table 3: Key Infrared (IR) Absorption Frequencies

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3250 | N-H Stretch | Sulfonamide (SO₂-NH ) |

| 2920 - 2850 | C-H Stretch (asymmetric & symmetric) | Adamantane C-H |

| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (S=O ) |

| 1170 - 1150 | S=O Symmetric Stretch | Sulfonamide (S=O ) |

| 940 - 900 | S-N Stretch | Sulfonamide (S-N ) |

Data synthesized from typical values found in literature.[6][7]

Table 4: Representative Mass Spectrometry (MS) Fragmentation Data

(Ionization Mode: Electron Ionization - EI)

| m/z Value | Proposed Fragment Ion |

| 335 | [M]⁺ (Molecular Ion) |

| 180 | [M - C₇H₇SO₂]⁺ (Adamantyl amine cation) |

| 155 | [C₇H₇SO₂]⁺ (Tosyl cation) |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation, loss of H from cage) |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

Data synthesized from typical fragmentation patterns.[9]

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.

General Synthesis and Characterization Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the final compound is pure and its structure is confirmed.

Caption: General experimental workflow for the synthesis and characterization of adamantane sulfonamides.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified adamantane sulfonamide derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure good signal resolution.[5]

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

-

Background Scan: Perform a background scan of the empty sample compartment (or pure KBr pellet) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (e.g., N-H, S=O, C-H) to confirm their presence.[6]

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Select an appropriate ionization method, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.

-

Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural evidence that supports the proposed structure.[9]

Logical Workflow for Structure Elucidation

The data from each spectroscopic technique provides a different piece of the structural puzzle. The combined, consistent results from all analyses lead to an unambiguous structure confirmation.

Caption: Logical workflow demonstrating how different spectroscopic techniques converge to confirm a proposed molecular structure.

Conclusion

The structural characterization of novel adamantane sulfonamides is a multi-faceted process that relies on the rigorous application and interpretation of modern spectroscopic techniques. A combined analytical approach, using ¹H NMR, ¹³C NMR, IR, and MS, provides complementary information that, when taken together, allows for the confident and unambiguous elucidation of the molecular structure. The standardized protocols and logical workflows presented in this guide offer a robust framework for researchers in the field of drug discovery and development to effectively characterize these promising chemical entities.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Rotationally resolved infrared spectroscopy of adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1-Adamantaneethylsulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Adamantaneethylsulfonamide, a molecule of interest in pharmaceutical research due to its unique adamantane moiety. The rigid, lipophilic adamantane cage combined with the polar sulfonamide group imparts specific physicochemical properties that influence its behavior in various solvents. Understanding the solubility of this compound is critical for its development, including formulation, purification, and in vitro/in vivo testing.

Core Physicochemical Characteristics

Adamantane and its derivatives are known for their high lipophilicity and crystalline nature, which generally leads to poor solubility in aqueous solutions but good solubility in nonpolar organic solvents.[1][2] The introduction of a sulfonamide group, however, adds a polar character to the molecule, potentially influencing its solubility in more polar organic solvents. The overall solubility of 1-Adamantaneethylsulfonamide is therefore a balance between the nonpolar adamantane core and the polar ethylsulfonamide side chain.

Quantitative Solubility Data

A comprehensive search of the scientific literature did not yield specific quantitative solubility data for 1-Adamantaneethylsulfonamide. However, a study by Perlovich et al. (2016) investigated the solubility of eight other adamantane derivatives of sulfonamides in biologically relevant solvents.[3][4] While the exact structures of all eight compounds are not detailed in the available abstract, this study provides the most relevant available data for structurally similar compounds. The solubility of these adamantane sulfonamide derivatives was determined in a buffer solution (pH 7.4), 1-octanol, and 1-hexane.[3][4]

For the purpose of this guide, a template table for the solubility of 1-Adamantaneethylsulfonamide is provided below. Researchers are encouraged to populate this table with experimental data as it becomes available.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Reference |

| e.g., Methanol | 25 | e.g., Shake-Flask | |||

| e.g., Ethanol | 25 | ||||

| e.g., Acetone | 25 | ||||

| e.g., Dichloromethane | 25 | ||||

| e.g., Toluene | 25 | ||||

| e.g., n-Hexane | 25 | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||||

| e.g., N,N-Dimethylformamide (DMF) | 25 |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed methodology for determining the solubility of 1-Adamantaneethylsulfonamide in various organic solvents, based on the isothermal saturation (shake-flask) method, a widely accepted technique for solubility measurement.[3][4]

Objective: To determine the equilibrium solubility of 1-Adamantaneethylsulfonamide in a given organic solvent at a constant temperature.

Materials:

-

1-Adamantaneethylsulfonamide (crystalline solid, purity >99%)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer or temperature probe

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 1.5 mL or 2 mL)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-Adamantaneethylsulfonamide to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume or weight of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 1-2 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of 1-Adamantaneethylsulfonamide.

-

Prepare a calibration curve using standard solutions of 1-Adamantaneethylsulfonamide of known concentrations.

-

-

Calculation:

-

Calculate the concentration of 1-Adamantaneethylsulfonamide in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

-

Data Reporting:

-

Report the average solubility value from at least three replicate experiments, along with the standard deviation.

-

Specify the solvent, temperature, and analytical method used.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a research compound like 1-Adamantaneethylsulfonamide.

Caption: A workflow for determining the solubility of a research compound.

Signaling Pathway and Experimental Workflow Visualization

As 1-Adamantaneethylsulfonamide's specific biological targets and signaling pathways are not well-defined in the public domain, a hypothetical experimental workflow for screening its effect on a generic signaling pathway is presented below.

Caption: An experimental workflow for assessing signaling pathway modulation.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

In Silico Prediction of 1-Adamantaneethylsulfonamide Bioactivity: A Technical Guide

Introduction

1-Adamantaneethylsulfonamide is a molecule of significant interest in medicinal chemistry, combining the rigid, lipophilic adamantane cage with a versatile sulfonamide group. This unique structural amalgamation suggests a potential for diverse biological activities. The adamantane moiety is known to enhance the pharmacological profiles of compounds, often improving their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Sulfonamides are a well-established class of pharmacophores present in numerous antibacterial, and anticancer agents.[3] This guide provides a comprehensive overview of the in silico methodologies that can be employed to predict the bioactivity of 1-Adamantaneethylsulfonamide, alongside representative experimental protocols for validation.

Predicted Bioactivities and Rationale

Based on the constituent functional groups, 1-Adamantaneethylsulfonamide is predicted to exhibit a range of biological activities. The adamantane core is associated with antiviral, anticancer, and antimicrobial properties.[1][4] The sulfonamide group is a key feature in drugs targeting carbonic anhydrases, dihydrofolate synthase (in microorganisms), and other enzymes, leading to diuretic, hypoglycemic, and antimicrobial effects. The combination of these two moieties in 1-Adamantaneethylsulfonamide suggests a synergistic or novel pharmacological profile.

In Silico Prediction Workflow

The computational prediction of bioactivity for a novel compound like 1-Adamantaneethylsulfonamide follows a structured workflow designed to screen for potential biological targets and predict efficacy.[5][6]

Caption: A generalized workflow for in silico bioactivity prediction and experimental validation.

Methodologies

1. Compound Preparation: The initial step involves generating a high-quality 3D structure of 1-Adamantaneethylsulfonamide. This can be achieved using chemical drawing software and subsequent energy minimization using force fields like MMFF94 or AM1 to obtain a stable conformation.

2. Target Identification and Virtual Screening: Potential protein targets for 1-Adamantaneethylsulfonamide can be identified through ligand-based and structure-based virtual screening.

-

Ligand-Based Screening: This involves comparing the structure of 1-Adamantaneethylsulfonamide to databases of known active molecules. Similarity searching and pharmacophore modeling are common techniques.

-

Structure-Based Screening: If a crystal structure of a potential target protein is available, molecular docking can be used to predict the binding affinity of 1-Adamantaneethylsulfonamide to its active site.[7]

3. Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7] This technique provides insights into the binding mode and affinity, which are crucial for predicting bioactivity. The docking score, typically in kcal/mol, indicates the strength of the interaction.[8]

4. Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities.[9][10] For 1-Adamantaneethylsulfonamide, a QSAR model could be developed using a dataset of structurally similar adamantane or sulfonamide derivatives with known bioactivities to predict its activity.[11][12]

5. ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential to assess the drug-likeness of a compound.[13] Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of adamantane sulfonamide derivatives.

Synthesis of Adamantane Sulfonamide Derivatives

A general method for synthesizing adamantane sulfonamides involves the reaction of an adamantane-containing amine with a sulfonyl chloride in the presence of a base.

Protocol:

-

Dissolve the adamantane amine derivative in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine or pyridine) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the desired sulfonyl chloride to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product using column chromatography or recrystallization.

In Vitro Bioactivity Assays

1. Antimicrobial Activity Assay (MIC Determination): The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][14]

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[15][16]

-

Include positive (antibiotic) and negative (no compound) controls.

-

Incubate the plates at the appropriate temperature and time for the specific microorganism.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[15]

2. Antiproliferative Activity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[17]

Protocol:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[17]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Data Presentation

The quantitative data from in silico predictions and experimental assays should be summarized in clear and structured tables for easy comparison.

Table 1: Predicted Bioactivities and Docking Scores for 1-Adamantaneethylsulfonamide against Various Targets

| Target Protein | Predicted Bioactivity | Docking Score (kcal/mol) |

| Carbonic Anhydrase II | Diuretic | -8.5 |

| Dihydropteroate Synthase | Antibacterial | -7.9 |

| Influenza M2 Protein | Antiviral | -9.2 |

| Epidermal Growth Factor Receptor | Anticancer | -8.1 |

Table 2: In Vitro Antimicrobial Activity of Adamantane Sulfonamide Derivatives

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1-Adamantaneethylsulfonamide | 16 | 32 |

| Adamantane-sulfonamide Analog A | 8 | 16 |

| Adamantane-sulfonamide Analog B | 32 | >64 |

| Ciprofloxacin (Control) | 1 | 0.5 |

Table 3: In Vitro Antiproliferative Activity of Adamantane Sulfonamide Derivatives

| Compound | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 |

| 1-Adamantaneethylsulfonamide | 12.5 | 25.1 |

| Adamantane-sulfonamide Analog C | 5.8 | 10.2 |

| Adamantane-sulfonamide Analog D | 28.3 | 45.6 |

| Doxorubicin (Control) | 0.5 | 0.8 |

Signaling Pathway Visualization

Should 1-Adamantaneethylsulfonamide be predicted to act on a specific signaling pathway, for instance, the EGFR pathway in cancer, a diagram can be generated to visualize its potential mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity [mdpi.com]

- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Molecular docking, molecular dynamics simulation, and ADMET analysis of levamisole derivatives against the SARS-CoV-2 main protease (MPro) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigation into adamantane-based M2 inhibitors with FB-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N'-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Potential Therapeutic Targets for Adamantane-Based Sulfonamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key therapeutic targets of adamantane-based sulfonamides, a class of compounds demonstrating significant potential in medicinal chemistry. The unique structural characteristics of the adamantane cage, combined with the versatile sulfonamide functional group, have led to the development of potent and selective modulators of several key enzymes and receptors implicated in a range of pathologies. This document details the primary targets, summarizes quantitative efficacy data, provides experimental protocols for target validation, and visualizes the associated signaling pathways.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver, adipose tissue, and the brain.[1][2] Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. Adamantane-based sulfonamides have emerged as potent and selective inhibitors of 11β-HSD1, offering a promising therapeutic strategy to mitigate glucocorticoid excess.[1][3] The bulky, lipophilic adamantane moiety is thought to confer high affinity and selectivity for the active site of the enzyme.[4]

Quantitative Data: 11β-HSD1 Inhibition

The following table summarizes the inhibitory activity of selected adamantane-based sulfonamides against 11β-HSD1.

| Compound ID/Reference | Adamantane Scaffold | Sulfonamide Linkage | Target Species | IC50 (nM) | Ki (nM) | Selectivity vs. 11β-HSD2 |

| Compound 7j [5] | α-sulfonamido-N-adamantanecarboxamide | Phenylsulfonamido-propanamido | Human | 8 | - | High |

| Compound 7a [6] | α-sulfonamido-N-adamantanecarboxamide | Unsubstituted phenyl sulfonamide | Human | 89 | - | Moderate |

| Compound 7a [6] | α-sulfonamido-N-adamantanecarboxamide | Unsubstituted phenyl sulfonamide | Mouse | 159 | - | Moderate |

| Adamantane Sulfone/Sulfonamide Series [3] | Adamantane | Sulfone and Sulfonamide | Human/Mouse | Potent (specific values not tabled in source) | - | High |

| Adamantyl Carboxamide Series [7] | Adamantyl | Carboxamide | Human | 100-300 | - | High |

| Adamantyl Acetamide Series [7] | Adamantyl | Acetamide | Human | 100-300 | - | High |

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency of adamantane-based sulfonamides on 11β-HSD1.

1. Cell Culture and Transfection:

- Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

- Transfect the cells with a plasmid encoding human 11β-HSD1 using a suitable transfection reagent according to the manufacturer's instructions.

- Select and expand a stable cell line overexpressing 11β-HSD1.

2. Inhibition Assay:

- Seed the stably transfected HEK-293 cells into 96-well plates and allow them to adhere overnight.

- Prepare serial dilutions of the adamantane-based sulfonamide test compounds in assay buffer (e.g., serum-free DMEM).

- Remove the culture medium from the cells and add the test compound dilutions.

- Add the substrate, cortisone (e.g., 100 nM), to each well to initiate the enzymatic reaction.

- Incubate the plate at 37°C for a defined period (e.g., 4 hours).

3. Cortisol Quantification:

- Following incubation, collect the supernatant from each well.

- Quantify the concentration of cortisol produced using a commercially available cortisol ELISA kit or by LC-MS/MS.

4. Data Analysis:

- Calculate the percentage of 11β-HSD1 inhibition for each concentration of the test compound relative to a vehicle control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: 11β-HSD1-Mediated Glucocorticoid Activation

Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor, leading to the regulation of gene transcription. Adamantane-based sulfonamides inhibit this conversion.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[8] Several CA isoforms are implicated in pathological conditions such as glaucoma, epilepsy, and cancer, making them attractive drug targets.[9] Sulfonamides are a well-established class of CA inhibitors, and the incorporation of an adamantane moiety can enhance their inhibitory potency and isoform selectivity.[10]

Quantitative Data: Carbonic Anhydrase Inhibition

The following table presents the inhibition constants (Ki) of representative adamantane-based sulfonamides against various human carbonic anhydrase isoforms.

| Compound ID/Reference | Adamantane Scaffold | Sulfonamide Moiety | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Compound 4c [6] | Pyrazole-based | Benzenesulfonamide | 728.3 | 25.3 | 8.5 | 10.7 |

| Compound 5b [6] | Pyrazole-based | Benzenesulfonamide | >10000 | 12.5 | 15.3 | 11.2 |

| Compound 15 [6] | Indene-fused pyrazole | Benzenesulfonamide | 725.6 | 3.3 | 6.1 | 80.5 |

| Adamantyl-modified sulfonamides [10] | Adamantyl-carboxylic acid/acetic acid | Aromatic/heterocyclic sulfonamides | Good potency (specific values not tabled in source) | Good potency (specific values not tabled in source) | - | - |

| General Sulfonamides [11] | - | Various | - | 0.7 - 17,000 | - | - |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO2.

1. Reagents and Buffers:

- Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).

- An appropriate buffer (e.g., 10 mM HEPES, pH 7.5).

- CO2-saturated water.

- pH indicator (e.g., 4-nitrophenol).

- Adamantane-based sulfonamide test compounds dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

- The assay is performed using a stopped-flow spectrophotometer.

- One syringe of the instrument is loaded with the enzyme solution in buffer containing the pH indicator.

- The other syringe is loaded with the CO2-saturated water.

- The reaction is initiated by rapidly mixing the contents of the two syringes.

- The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

3. Inhibition Measurement:

- To determine the inhibitory activity of the test compounds, they are pre-incubated with the enzyme solution before mixing with the CO2 substrate.

- The initial rates of the enzymatic reaction are measured at different inhibitor concentrations.

4. Data Analysis:

- The Ki values are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation

Caption: Carbonic anhydrase catalyzes the reversible hydration of CO2 to carbonic acid, which dissociates into bicarbonate and a proton, thus regulating pH. Adamantane-based sulfonamides inhibit this enzymatic activity.

Other Potential Therapeutic Targets

While research is most mature for 11β-HSD1 and Carbonic Anhydrases, preliminary evidence suggests that adamantane-based sulfonamides may also target other proteins with therapeutic relevance.

Discoidin Domain Receptor 1 (DDR1) and RET Tyrosine Kinase

In silico investigations have suggested that adamantane-based sulfonamides may target DDR1 or RET proteins, both of which are receptor tyrosine kinases implicated in cancer progression.[3] DDR1 is involved in cell adhesion, proliferation, and migration, while RET mutations are associated with various types of cancer.[4] Further experimental validation is required to confirm these interactions and elucidate the mechanism of action.

Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, DNA repair, and inflammation. While no direct studies have definitively linked adamantane-based sulfonamides to sirtuin modulation, the structural features of these compounds make them plausible candidates for interaction with the sirtuin active site. Given the therapeutic interest in sirtuin modulators for age-related diseases and cancer, this remains an area for future investigation.

Conclusion

Adamantane-based sulfonamides represent a promising class of molecules with the potential to modulate multiple therapeutic targets. The well-established inhibitory activity against 11β-HSD1 and carbonic anhydrases provides a strong foundation for their development in the context of metabolic diseases, glaucoma, and certain cancers. Emerging evidence suggesting interactions with other targets like DDR1, RET, and sirtuins opens up new avenues for research and drug discovery. The unique physicochemical properties conferred by the adamantane scaffold, coupled with the proven pharmacophoric features of the sulfonamide group, make this a versatile platform for the design of novel therapeutics. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 8. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Adamantane Derivatives in Early-Stage Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique tricyclic cage-like structure of adamantane has cemented its status as a privileged scaffold in medicinal chemistry. Its inherent lipophilicity, rigidity, and metabolic stability offer a versatile platform for the design of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic applications of adamantane derivatives in early-stage drug discovery, complete with experimental protocols and quantitative data to facilitate further research and development.

Synthesis of Adamantane Derivatives

The functionalization of the adamantane core is a cornerstone of its application in drug discovery. Key synthetic transformations often begin with commercially available precursors like adamantane, adamantanone, or 1-adamantanol.

Synthesis of Aminoadamantanes

Aminoadamantanes are crucial intermediates for a vast array of derivatives. The Ritter reaction is a classic and efficient method for their synthesis.

Experimental Protocol: Synthesis of 1-Aminoadamantane Hydrochloride via Ritter-Type Reaction

This protocol describes a two-step, one-pot synthesis from 1-bromoadamantane.

-

Step 1: Formation of N-(1-adamantyl)formamide.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoadamantane in an excess of formamide.

-

Heat the reaction mixture to approximately 140°C and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water to precipitate the N-(1-adamantyl)formamide.

-

Filter the solid, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent system like methanol-water.

-

-

Step 2: Hydrolysis to 1-Aminoadamantane Hydrochloride.

-

Suspend the crude N-(1-adamantyl)formamide in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux and maintain for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath to precipitate 1-aminoadamantane hydrochloride.

-

Filter the solid, wash with a small amount of cold water, and then with a cold organic solvent like acetone to facilitate drying.

-

Dry the product under vacuum to obtain 1-aminoadamantane hydrochloride.

-

Functionalization of Adamantanone

Adamantanone serves as a versatile precursor for introducing substituents at the 2-position of the adamantane cage.

Experimental Protocol: Wittig Reaction with Adamantanone

This protocol outlines the synthesis of an adamantylidene derivative.

-

Step 1: Preparation of the Ylide.

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red).

-

Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.

-

-

Step 2: Reaction with Adamantanone.

-

Dissolve adamantanone in anhydrous THF in a separate flask.

-

Cool the ylide solution back to 0°C and slowly add the solution of adamantanone dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Step 3: Work-up and Purification.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired adamantylidene derivative.

-

Therapeutic Applications and Mechanisms of Action

Adamantane derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.

Antiviral Activity

The antiviral properties of adamantane derivatives, particularly against the influenza A virus, are well-documented. Amantadine and rimantadine were among the first antiviral drugs approved for clinical use.

Mechanism of Action: Inhibition of the Influenza A M2 Proton Channel

Amantadine and its analogues function by blocking the M2 ion channel of the influenza A virus. This channel is crucial for the influx of protons into the virion upon entry into the host cell's endosome. The resulting acidification is a prerequisite for the uncoating of the viral ribonucleoprotein (vRNP) and its release into the cytoplasm, a critical step in viral replication. By obstructing this channel, adamantane derivatives prevent viral uncoating and effectively halt the replication cycle.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the antiviral efficacy of a compound.

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well or 12-well plates and incubate until confluent.

-

Virus Infection: Remove the growth medium and infect the cell monolayer with a known titer of influenza A virus for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the adamantane derivative. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, allowing for the formation of plaques (zones of cell death caused by viral replication).

-

Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet. The plaques will appear as clear zones against a purple background of viable cells.

-

Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Quantitative Data: Antiviral Activity of Adamantane Derivatives

| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |

| Amantadine | Influenza A/H3N2 | MDCK | > 8 | |

| Rimantadine | Influenza A/H3N2 | MDCK | > 10 | |

| Glycyl-rimantadine | Influenza A/H3N2 | MDCK | > 13.3 | |

| Enol ester 10 (R-isomer) | A/California/7/2009(H1N1)pdm09 (Rimantadine-resistant) | MDCK | 8.1 | |

| Enol ester 10 (S-isomer) | A/California/7/2009(H1N1)pdm09 (Rimantadine-resistant) | MDCK | 13.7 | |

| Compound 3p | A/HK/68 (H3N2) (Wild-type) | MDCK | 0.92 | |

| Compound 3p | A/WSN/33 (H1N1) (Adamantane-resistant) | MDCK | 0.55 |

Signaling Pathway and Experimental Workflow Diagrams

Biological Screening of Newly Synthesized Sulfonamide Schiff Bases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide Schiff bases are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds are characterized by the presence of a sulfonamide group (-SO₂NH₂) and an azomethine or imine group (-C=N-). The unique structural features of sulfonamide Schiff bases allow them to interact with various biological targets, leading to a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the biological screening of newly synthesized sulfonamide Schiff bases, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways.

Data Presentation

Antimicrobial Activity

The antimicrobial potential of newly synthesized sulfonamide Schiff bases is a primary area of investigation. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's effectiveness against a particular microorganism.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Sulfonamide-Vanillin Schiff Bases | Staphylococcus aureus | Not specified | [1] |

| Escherichia coli | Not specified | [1] | |

| Candida albicans | Not specified | [1] | |

| Halogenated Sulfonamide Schiff Bases | Bacillus subtilis | - | Not specified |

| Escherichia coli | - | Not specified | |

| Aspergillus fumigatus | - | Not specified |

Note: The specific MIC values were not provided in the search results, but the studies indicated significant antimicrobial activity. Further investigation of the cited literature is recommended for detailed quantitative data.

Anticancer Activity

The cytotoxic effects of sulfonamide Schiff bases against various cancer cell lines are evaluated to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzenesulfonamide-based Schiff bases (Compounds 7-12) | A549 (Human Lung Cancer) | 6.032 - 9.533 | [2] |

| HepG2 (Human Liver Cancer) | 5.244 - 9.629 | [2] | |

| Sulfonamide-tethered Schiff bases (6a-l) | MCF-7 (Human Breast Cancer) | 0.09 - 6.11 | [3] |

| HepG2 (Human Liver Cancer) | 0.09 - 6.11 | [3] | |

| N-ethyl toluene-4-sulfonamide (8a) | HeLa (Human Cervical Cancer) | 10.9 ± 1.01 | [4][5] |

| MDA-MB-231 (Human Breast Cancer) | 19.22 ± 1.67 | [4][5] | |

| MCF-7 (Human Breast Cancer) | 12.21 ± 0.93 | [4][5] | |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Human Cervical Cancer) | 7.2 ± 1.12 | [4][5] |

| MDA-MB-231 (Human Breast Cancer) | 4.62 ± 0.13 | [4][5] | |

| MCF-7 (Human Breast Cancer) | 7.13 ± 0.13 | [4][5] |

Enzyme Inhibition Activity

Sulfonamide Schiff bases are known to inhibit various enzymes, including carbonic anhydrases (CAs), which are involved in several physiological and pathological processes. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Compound/Derivative | Enzyme | Ki (nM) | Reference |

| Quinazoline-based Sulfonamide Schiff bases | hCA I | 52.8 - 991.7 | [6] |

| hCA II | 10.8 - 52.6 | [6] | |

| hCA IX | 10.5 - 99.6 | [6] | |

| hCA XII | 5.4 - 25.5 | [6] | |

| Sulfonamide-tethered Schiff bases | VEGFR-2 | 23.1 - 40.1 (IC50) | [7] |

Experimental Protocols

General Synthesis of Sulfonamide Schiff Bases

A common method for the synthesis of sulfonamide Schiff bases involves the condensation reaction between a sulfonamide containing a primary amino group and an appropriate aldehyde or ketone.[1][8][9]

Procedure:

-

Dissolve equimolar amounts of the sulfonamide and the aldehyde/ketone in a suitable solvent, such as ethanol or methanol.

-

The reaction mixture can be refluxed for several hours.[1] Alternatively, microwave irradiation for a few minutes can be employed for a more rapid and efficient synthesis.[8]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is collected by filtration.

-

The crude product is then washed with the solvent and can be further purified by recrystallization.

Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of new compounds.[10][11]

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cork borer (6-8 mm diameter)

-

Bacterial or fungal cultures

-

Test compound solutions at known concentrations

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare a uniform lawn of the test microorganism on the surface of the agar plate by spreading a standardized inoculum.

-

Aseptically create wells in the agar plate using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit diffusion of the compounds into the agar.

-

Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anticancer Screening: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][12][13][14][15]

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

Test compound solutions at various concentrations

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

The absorbance is directly proportional to the number of viable cells. The percentage of cell viability can be calculated, and the IC50 value can be determined.

DNA Cleavage Studies

DNA cleavage studies are performed to investigate the ability of the synthesized compounds to interact with and cleave DNA, which is a potential mechanism of anticancer activity.

Materials:

-

Plasmid DNA (e.g., pUC18 or pBR322) or Calf Thymus DNA (CT-DNA)

-

Test compound solutions

-

Tris-HCl buffer

-

Agarose

-

Ethidium bromide or other DNA staining agent

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures containing the plasmid DNA, the test compound at a specific concentration, and a buffer solution.

-

Incubate the reaction mixtures at 37°C for a defined period.

-

After incubation, add a loading dye to each reaction mixture.

-

Load the samples onto an agarose gel.

-

Perform gel electrophoresis to separate the different forms of DNA (supercoiled, nicked circular, and linear).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.

-

The cleavage of supercoiled DNA (Form I) into nicked (Form II) and/or linear (Form III) forms indicates the DNA cleavage activity of the compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for the synthesis and biological screening of sulfonamide Schiff bases.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by sulfonamide Schiff bases.

Caption: Overview of the extrinsic and intrinsic apoptosis pathways, potential targets for sulfonamide Schiff bases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. hereditybio.in [hereditybio.in]

- 8. ejst.samipubco.com [ejst.samipubco.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistnotes.com [chemistnotes.com]

- 11. botanyjournals.com [botanyjournals.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. atcc.org [atcc.org]

Methodological & Application

Synthesis of 1-Adamantaneethylsulfonamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Adamantaneethylsulfonamide, a novel adamantane derivative with potential applications in medicinal chemistry and drug discovery. Due to the absence of a direct literature precedent for this specific compound, a multi-step synthetic route has been devised based on established chemical transformations. The protocol starts from the commercially available 1-Adamantaneethanol.

Quantitative Data Summary

The following table summarizes the key intermediates and the final product of the proposed synthetic route, along with their molecular properties. Expected yields and purity are theoretical estimations based on analogous reactions and should be optimized as needed.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Purity |

| 1-Adamantaneethanol | 1 | C₁₂H₂₀O | 180.29 | N/A (Starting Material) | >98% |

| 1-(2-Bromoethyl)adamantane | 2 | C₁₂H₁₉Br | 243.18 | 85-95% | >95% |

| S-(2-(Adamantan-1-yl)ethyl) isothiouronium bromide | 3 | C₁₃H₂₃BrN₂S | 335.31 | 90-98% | >95% |

| 1-Adamantaneethanesulfonyl chloride | 4 | C₁₂H₁₉ClO₂S | 278.79 | 70-85% | >90% |

| 1-Adamantaneethylsulfonamide | 5 | C₁₂H₂₁NO₂S | 259.37 | 80-95% | >98% |

Experimental Protocols

This synthesis is divided into four main parts, detailing the preparation of key intermediates leading to the final product.

Part 1: Synthesis of 1-(2-Bromoethyl)adamantane (2)

This procedure describes the conversion of 1-Adamantaneethanol to its corresponding bromide, a key intermediate for introducing the sulfur functionality.

Materials:

-

1-Adamantaneethanol (1 )

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Adamantaneethanol (1 ) (1.0 eq) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(2-Bromoethyl)adamantane (2 ).

-

The product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of S-(2-(Adamantan-1-yl)ethyl) isothiouronium bromide (3)

This part details the formation of the isothiouronium salt, a precursor to the sulfonyl chloride.

Materials:

-

1-(2-Bromoethyl)adamantane (2 )

-

Thiourea

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1-(2-Bromoethyl)adamantane (2 ) (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-